3,4-Dibromothiophene-2,5-dicarboxaldehyde
Overview
Description
The compound "3,4-Dibromothiophene-2,5-dicarboxaldehyde" is a derivative of thiophene, a heterocyclic compound that is of interest due to its potential applications in organic electronics and materials science. The presence of bromine atoms and aldehyde groups in the molecule suggests that it could serve as an intermediate for further chemical modifications and could be used in the synthesis of various organic semiconductors.
Synthesis Analysis
The synthesis of related dibromothiophene derivatives has been demonstrated through various methods. For instance, a one-pot reaction involving the oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2 has been reported to yield 3,4-diaryl-2,5-dibromothiophenes with high efficiency . Additionally, a versatile synthesis approach for bithiophene-based dicarboxaldehydes from a common synthon has been developed, which could potentially be adapted for the synthesis of "3,4-Dibromothiophene-2,5-dicarboxaldehyde" .
Molecular Structure Analysis
The molecular structure of dibromothiophene derivatives has been studied using X-ray crystallography. For example, the molecular structure of 3,4′-Dibromo-2,2′-bithiophene has been elucidated, providing insights into the arrangement of atoms and the overall geometry of such compounds . This information is crucial for understanding the reactivity and properties of the molecules.
Chemical Reactions Analysis
Dibromothiophene derivatives are versatile intermediates that can undergo various chemical reactions. They have been used as building blocks for the preparation of tetraarylthiophenes through Suzuki coupling reactions . Furthermore, the transformation of functional bithiophene synthons into dicarboxaldehydes suggests that "3,4-Dibromothiophene-2,5-dicarboxaldehyde" could also participate in similar coupling reactions to yield donor-acceptor copolymers .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3,4-Dibromothiophene-2,5-dicarboxaldehyde" are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the presence of electron-rich and electron-deficient groups within the molecule can influence its electronic properties, making it a candidate for use in organic semiconductors . Additionally, the crystal structure and hydrogen bonding patterns of related compounds can affect their emissive properties and waveguide capabilities .
Scientific Research Applications
Synthesis and Application in Organic Chemistry
3,4-Dibromothiophene derivatives, including 3,4-Dibromothiophene-2,5-dicarboxaldehyde, have been extensively studied for their applications in organic chemistry. A notable example is the one-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2, leading to the synthesis of 3,4-diaryl-2,5-dibromothiophenes. These compounds serve as crucial building blocks in organic synthesis. For instance, employing 3,4-diphenyl-2,5-dibromothiophene as a template, a range of 2,3,4,5-tetraarylthiophenes has been prepared using the Suzuki coupling reaction. This process offers a new and straightforward approach to the preparation of tetraarylthiophenes, highlighting the versatility of 3,4-Dibromothiophene derivatives in synthesizing complex organic molecules (Dang & Chen, 2007).
Use in Semiconductor and Polymer Research
Bithiophene dicarboxaldehydes, closely related to 3,4-Dibromothiophene-2,5-dicarboxaldehyde, are promising electron-rich building blocks for developing organic semiconductors. These compounds have been synthesized using novel functional bithiophenes, and their application in the synthesis of arylene vinylene-linked donor-acceptor copolymers is demonstrated. This shows the potential of 3,4-Dibromothiophene derivatives in the development of new materials for electronic applications (Bhuwalka et al., 2015).
Role in Developing Advanced Synthetic Methods
The regioselective palladium(0)-catalyzed cross-coupling reactions of tetrabromothiophene, which can be related to 3,4-Dibromothiophene-2,5-dicarboxaldehyde, provide a method to synthesize various complex thiophene derivatives. These methods are crucial for advancing synthetic chemistry, offering new ways to create structurally diverse molecules (Tùng et al., 2009).
Contributions to Material Science
Research on dibromothiophene derivatives has also contributed to material science. For instance, studies have demonstrated spontaneous solid-state polymerization reactions in 2,5-dibromothiophene derivatives. These findings are significant for understanding and designing materials with unique properties, such as conductive polymers (Spencer et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3,4-dibromothiophene-2,5-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O2S/c7-5-3(1-9)11-4(2-10)6(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIQKZFRHPLSLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(S1)C=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460643 | |
Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromothiophene-2,5-dicarboxaldehyde | |
CAS RN |
25373-20-0 | |
Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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